Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

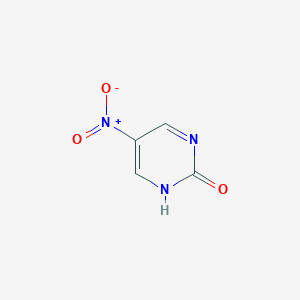

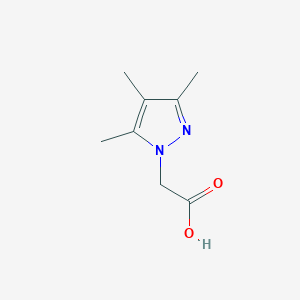

“Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate”, also known as MTC, is a compound with the molecular formula C7H13NO2S12. It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich1.

Synthesis Analysis

The synthesis of thiazolidine derivatives has been a subject of extensive research. Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity3.

Molecular Structure Analysis

The molecular structure of “Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate” is represented by the linear formula C7H13NO2S12. It has a molecular weight of 175.25112.

Chemical Reactions Analysis

Thiazolidine chemistry has been explored to develop antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides4. The reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afford a thiazolidine product that remains stable and does not require any catalyst4.

Physical And Chemical Properties Analysis

“Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate” has a molecular weight of 175.25112. The exact physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Aplicaciones Científicas De Investigación

Synthesis and Solution Behavior

- Thiazolidine-2,4-dicarboxylic acid and its esters have been synthesized from the condensation of glyoxylic acid with L(-)R-cysteine, exploring the in-solution behavior and regioselective cyclocondensation mechanisms. This research provides insights into the acid-catalyzed epimerization and stereoselective esterification processes related to thiazolidine derivatives (Refouvelet et al., 1994).

Novel Reaction Pathways

- The study on enolates of 2-isothiocyanatocarboxylic esters unveils the synthesis of thiazolo[5,4-d]-thiazole derivatives and 2-thioxo-1,3-thiazolidine-4-carboxylates through oxidative dimerization and soft enolization techniques, revealing unique reaction pathways for the formation of cyclic 1,2-diisothiocyanato-1,2-dicarboxylates and 5-imino-2-thioxo-1,3-thiazolidine-4-carboxylic esters (Cież & Kalinowska-Tłuścik, 2012).

Cycloaddition Reactions

- Research on the intermolecular cycloaddition of nonstabilized azomethine ylides generated from 1,3-thiazolidine-4-carboxylic acids highlights the synthesis of 5,7a-dihydro-1H,3H-pyrrolo[1,2-c]thiazoles. This study provides a deep understanding of the stereoselective formation of these derivatives and the quantum-chemistry calculations that rationalize the observed regioselectivity (Cardoso et al., 2006).

Crystal Structure and Computational Studies

- The synthesis, crystal structure, and photophysical studies of new hydrazono-thiazole derivatives decorated with N-methyl tetrahydrocarbazole pendant offer insights into the reaction mechanisms and photophysical properties of thiazolidin-4-one derivatives. These studies shed light on the structural characteristics and potential applications of these compounds in material science (Gautam & Chaudhary, 2015).

Safety And Hazards

The safety and hazards associated with “Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate” are not explicitly mentioned in the search results. However, Sigma-Aldrich mentions that the buyer assumes responsibility to confirm product identity and/or purity1.

Direcciones Futuras

Thiazolidine derivatives have shown significant anticancer activities5. This suggests that “Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate” and similar compounds could have potential applications in the field of cancer therapeutics. Further research is needed to explore these possibilities5.

Propiedades

IUPAC Name |

methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-7(2)8-5(4-11-7)6(9)10-3/h5,8H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHPVDWIPMNOSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(CS1)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90329358 |

Source

|

| Record name | 4-Thiazolidinecarboxylic acid, 2,2-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate | |

CAS RN |

3963-75-5 |

Source

|

| Record name | 4-Thiazolidinecarboxylic acid, 2,2-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1348272.png)

![2,6-Bis(benzo[d]oxazol-2-yl)pyridine](/img/structure/B1348275.png)

![7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1348284.png)

![3-[(5-Bromo-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1348285.png)